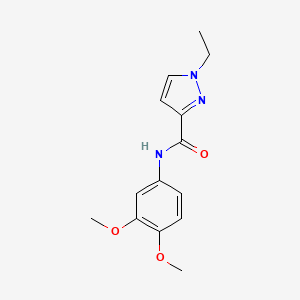
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as Deltarasin, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Deltarasin is a small molecule inhibitor that specifically targets the prenyl-binding protein RAS, which is an important oncogenic protein involved in the development of various types of cancer.
科学的研究の応用
Deltarasin has been extensively studied for its potential therapeutic applications in cancer treatment. RAS proteins are frequently mutated in various types of cancer, leading to uncontrolled cell growth and proliferation. Deltarasin specifically targets the prenyl-binding protein RAS, inhibiting its activity and preventing the growth of cancer cells. In addition, Deltarasin has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and diabetic retinopathy.
作用機序
Deltarasin binds to the prenyl-binding protein RAS, which is involved in the prenylation process of RAS proteins. Prenylation is a post-translational modification that is necessary for the activation of RAS proteins. By inhibiting the prenyl-binding protein RAS, Deltarasin prevents the prenylation of RAS proteins, leading to their inactivation. This in turn prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Deltarasin has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Deltarasin inhibits the growth of various types of cancer cells, including pancreatic cancer, lung cancer, and colon cancer. In addition, Deltarasin has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and diabetic retinopathy. However, further studies are needed to fully understand the biochemical and physiological effects of Deltarasin.
実験室実験の利点と制限
One of the advantages of Deltarasin is its specificity for the prenyl-binding protein RAS. This makes it a valuable tool for studying the role of RAS proteins in cancer development and progression. In addition, Deltarasin has been shown to have low toxicity and high solubility, making it suitable for use in in vivo studies. However, one of the limitations of Deltarasin is its relatively short half-life, which may limit its efficacy in vivo.
将来の方向性
There are several future directions for the study of Deltarasin. One area of research is the development of more potent and selective inhibitors of the prenyl-binding protein RAS. In addition, further studies are needed to fully understand the biochemical and physiological effects of Deltarasin, as well as its potential therapeutic applications in cancer treatment and other diseases. Furthermore, the development of novel drug delivery systems may improve the efficacy of Deltarasin in vivo, overcoming its limitations and enabling its use in clinical settings.
合成法
The synthesis method of Deltarasin involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of 3,4-dimethoxybenzaldehyde, which is then reacted with ethylhydrazine to form 1-ethyl-3,4-dimethoxy-1H-pyrazole-5-carboxylic acid hydrazide. This intermediate compound is then reacted with 3,4-dimethoxyphenylisocyanate to form the final product, N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. The synthesis method of Deltarasin has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale production.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-17-8-7-11(16-17)14(18)15-10-5-6-12(19-2)13(9-10)20-3/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIVJJURGYSHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-6-methyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5410849.png)
![5-{[benzyl(methyl)amino]methyl}-N-ethyl-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5410874.png)
![3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5410876.png)
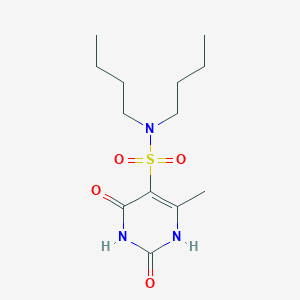
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5410886.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410887.png)
![3-allyl-5-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5410889.png)
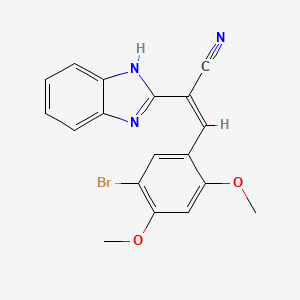
![(4-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}phenyl)acetic acid](/img/structure/B5410897.png)

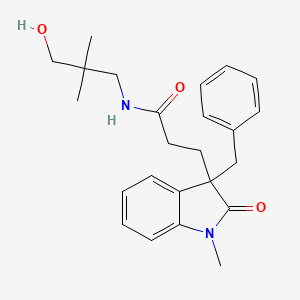
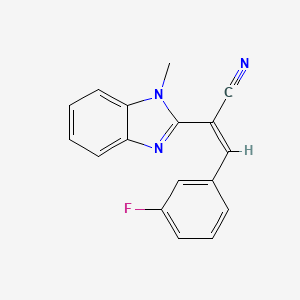
![N-[2-(aminocarbonyl)phenyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5410926.png)
![1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5410931.png)